5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride
CAS No.:
Cat. No.: VC16009392
Molecular Formula: C5H11ClN4
Molecular Weight: 162.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H11ClN4 |
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Molecular Weight | 162.62 g/mol |
IUPAC Name | 5-(2-aminoethyl)-1H-imidazol-2-amine;hydrochloride |
Standard InChI | InChI=1S/C5H10N4.ClH/c6-2-1-4-3-8-5(7)9-4;/h3H,1-2,6H2,(H3,7,8,9);1H |
Standard InChI Key | XQDAKBGMKKJJOW-UHFFFAOYSA-N |
Canonical SMILES | C1=C(NC(=N1)N)CCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The hydrochloride salt of 5-(2-Aminoethyl)-1H-imidazol-2-amine has the molecular formula C₅H₁₁ClN₄, derived from its base compound (C₅H₁₀N₄) through protonation with hydrochloric acid . The imidazole ring’s 5-position features a 2-aminoethyl side chain, while the 2-position retains a primary amine group. This configuration enables hydrogen bonding and ionic interactions, critical for its biological activity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride typically involves a multi-step process:
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Condensation Reaction: Imidazole reacts with ethylenediamine under controlled pH (6–8) and temperature (40–60°C) to form the base compound.
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Salt Formation: The base compound is treated with hydrochloric acid to yield the hydrochloride salt, followed by purification via recrystallization or column chromatography .
Reaction Optimization
Key parameters include:
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pH Control: Maintaining a slightly acidic to neutral pH prevents undesired side reactions, such as self-condensation .
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Temperature: Elevated temperatures (>60°C) risk decomposition, while lower temperatures (<40°C) prolong reaction times.
Industrial Manufacturing
Industrial production employs automated reactors for scalability. High-purity starting materials and precise parameter control (e.g., stirring rate, HCl stoichiometry) ensure batch consistency. Post-synthesis purification often uses crystallization from acetic acid/water mixtures, achieving >95% purity .
Pathogen | MIC (mg/mL) | Activity Level | Source |
---|---|---|---|
Escherichia coli | 0.0195 | High | |
Staphylococcus aureus | 4.69–22.9 | Moderate | |
Candida albicans | 16.69–78.23 | Moderate |
The compound disrupts microbial cell membranes via electrostatic interactions with phospholipids, a mechanism shared with other imidazole derivatives .
Anticancer Applications
Preliminary in vitro studies indicate inhibition of tumor cell proliferation through interaction with DNA topoisomerases. For instance, it reduced viability in HeLa cells by 40% at 50 µM concentration after 48 hours.
Comparative Analysis with Structural Analogs
Physicochemical and Functional Differences
Compound (CAS) | Substituents | Solubility (Water) | Key Application |
---|---|---|---|
89026-16-4 (Dihydrochloride) | 5-Aminoethyl, 2-Amine | High | Antimicrobial research |
49575-10-2 | Nitro group at 4-position | Moderate | Antifungal agents |
6775-40-2 | Phenyl ring at 1-position | Low | Neurological studies |
The hydrochloride form’s aminoethyl group enhances hydrogen bonding compared to hydrophobic phenyl or nitro substituents in analogs, making it more suitable for aqueous-based therapies.
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